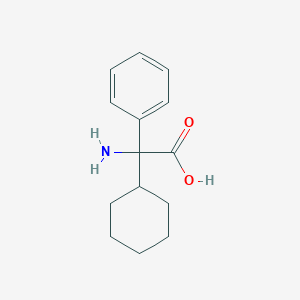
4-Chloro-6-(chloromethyl)pyrimidine
Overview
Description
4-Chloro-6-(chloromethyl)pyrimidine is a chemical compound with the CAS Number: 85878-84-8 . It has a molecular weight of 163.01 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound and its derivatives involves nucleophilic substitution reactions . For instance, the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produced a 4-substituted product .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4Cl2N2/c6-2-4-1-5(7)9-3-8-4/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure using text.
Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with methylamine to selectively produce a 4-substituted product .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature below -10 degrees Celsius .
Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches : 4-Chloro-6-(chloromethyl)pyrimidine has been synthesized through a rational two-step process from commercially available precursors. This process involves elemental analysis, high-resolution mass spectrometry, NMR, and IR spectroscopy (Ogurtsov & Rakitin, 2021). Additionally, nucleophilic substitution has been used to produce specific derivatives of this compound, which are characterized using similar techniques (Ogurtsov & Rakitin, 2021).
Structural Studies : The study of the crystallization and molecular recognition processes in related pyrimidines provides insights into their behavior in biological systems, as seen in the analysis of various forms of 4-amino-5-chloro-2,6-dimethylpyrimidine (Rajam et al., 2017).
Optical and Electronic Properties : The pyrimidine ring, being present in DNA and RNA, is crucial in the field of nonlinear optics (NLO). Studies have shown that derivatives of 4-thiopyrimidines exhibit interesting NLO properties, relevant for optoelectronics and medical applications (Hussain et al., 2020).
Synthesis of Enzyme Inhibitors : 4-Chloro-6-(substituted-phenyl)-pyrimidines, closely related to this compound, have been synthesized as key intermediates for various enzyme inhibitors. These compounds have been produced using conventional methods and microwave assistance (Németh et al., 2010).
Applications in Biological Systems
DNA Photoproduct Repair : Studies have shown that derivatives of pyrimidine, including structures similar to this compound, play a role in DNA repair mechanisms, specifically in the light-dependent restoration of biological activity in DNA containing certain photoproducts (Kim et al., 1994).
Non-Covalent Interactions in Pharmaceuticals : Investigations into 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas have provided insights into non-covalent interactions crucial for pharmaceutical applications. These studies involve vibrational spectroscopy and NBO analysis (Zhang et al., 2018).
- Antitumor Activity : The synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound structurally related to this compound, demonstrated potential antitumor activity, highlighting the significance of pyrimidine derivatives in cancer research (Grivsky et al., 1980).
- Radiochemical Applications : Pyrimidine derivatives have been studied in the context of tritiation, an important process in radiochemistry. This research provides insights into the reactivity of these compounds under specific conditions (Măntescu et al., 1965).
Pharmaceutical Synthesis and Characterization
Novel Synthesis Methods : Research has focused on developing new synthesis methods for pyrimidine derivatives, including this compound, providing alternative approaches to obtaining these compounds for pharmaceutical applications (Németh et al., 2010).
Photophysical Studies : The photophysical properties of pyrimidine derivatives have been extensively studied, underscoring their potential use in dye and pigment applications. These studies include absorption, excitation, and emission wavelength analysis, which are crucial for understanding their behavior in various applications (Mellado et al., 2021).
Solid-Phase Synthesis : Solid-phase synthesis techniques have been applied to create various pyrimidine derivatives, including furo[3,4-d]pyrimidines and pyrrolo[3,4-d]pyrimidines, starting from chloromethyl-functionalized resin-bound dihydropyrimidones. This approach is significant for the rapid generation of heterobicyclic scaffolds in drug development (Pérez et al., 2002).
Microwave-Promoted Cross-Coupling Reactions : The use of microwave irradiation in cross-coupling reactions has been explored for the synthesis of pyrrolopyrimidines, demonstrating an efficient method for modifying pyrimidine derivatives for various applications (Prieur et al., 2015).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302, H314, and H335 . These indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .
Relevant Papers
The search results included a paper on the synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This paper could provide more detailed information on the synthesis and properties of the compound.
properties
IUPAC Name |
4-chloro-6-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-2-4-1-5(7)9-3-8-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICZKLGFGMANCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617085 | |
| Record name | 4-Chloro-6-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85878-84-8 | |
| Record name | 4-Chloro-6-(chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(chloromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bis[4-(propan-2-yl)phenyl]iodanium hexafluorophosphate](/img/structure/B1603492.png)








